
1-(2,5-Dichlorophenyl)-3-(morpholin-4-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dichlorophenyl)-3-(morpholin-4-ylmethyl)urea is a chemical compound that features a dichlorophenyl group and a morpholinylmethyl group attached to a urea backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorophenyl)-3-(morpholin-4-ylmethyl)urea typically involves the reaction of 2,5-dichloroaniline with morpholine and an isocyanate derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,5-Dichlorophenyl)-3-(morpholin-4-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
1-(2,5-Dichlorophenyl)-3-(morpholin-4-ylmethyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dichlorophenyl)-3-(morpholin-4-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction pathways that regulate cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,4-Dichlorophenyl)-3-(morpholin-4-ylmethyl)urea
- 1-(3,5-Dichlorophenyl)-3-(morpholin-4-ylmethyl)urea
- 1-(2,5-Dichlorophenyl)-3-(piperidin-4-ylmethyl)urea
Uniqueness
1-(2,5-Dichlorophenyl)-3-(morpholin-4-ylmethyl)urea is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of the morpholinylmethyl group also contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
6342-42-3 |
|---|---|
Formule moléculaire |
C12H15Cl2N3O2 |
Poids moléculaire |
304.17 g/mol |
Nom IUPAC |
1-(2,5-dichlorophenyl)-3-(morpholin-4-ylmethyl)urea |
InChI |
InChI=1S/C12H15Cl2N3O2/c13-9-1-2-10(14)11(7-9)16-12(18)15-8-17-3-5-19-6-4-17/h1-2,7H,3-6,8H2,(H2,15,16,18) |
Clé InChI |
QLYHIOSRAWYIMP-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CNC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



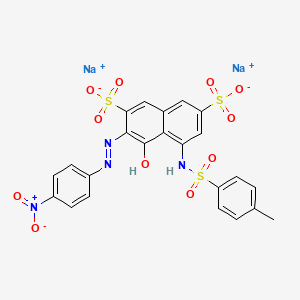

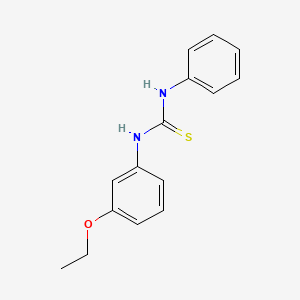


![{[(Dicyclopropylmethylidene)amino]oxy}(propoxy)methanone](/img/structure/B14721091.png)
![1-[Bis(prop-2-en-1-ylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B14721093.png)
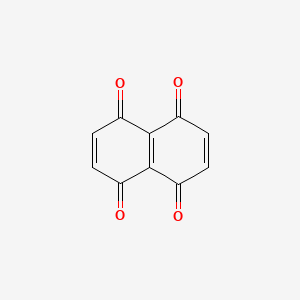
![Spiro[2.2]pentane, methylene-](/img/structure/B14721125.png)
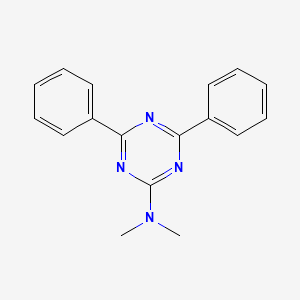
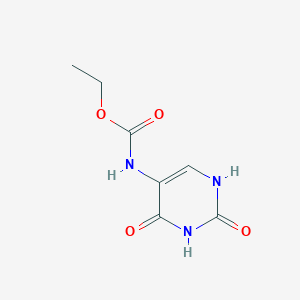
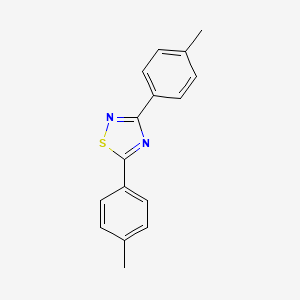
![8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14721155.png)
